Menadiol diphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le diphosphate de ménadion, également connu sous le nom de diphosphate de ménadion sodium, est une forme synthétique et hydrosoluble de la vitamine K. Il est principalement utilisé pour les personnes qui ne peuvent pas absorber suffisamment de vitamine K par leur alimentation en raison de difficultés à absorber les substances grasses. La vitamine K est essentielle à la coagulation sanguine et à la santé osseuse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le diphosphate de ménadion peut être synthétisé par phosphorylation du ménadion. Le processus implique la réaction du ménadion avec de l'acide phosphorique dans des conditions contrôlées pour former l'ester diphosphate . La réaction nécessite généralement un catalyseur et est réalisée sous atmosphère inerte pour éviter l'oxydation.

Méthodes de production industrielle

La production industrielle du diphosphate de ménadion implique une synthèse à grande échelle utilisant des méthodes similaires à celles du laboratoire, mais optimisées pour l'efficacité et le rendement. Le processus comprend la purification du produit final pour s'assurer qu'il répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le diphosphate de ménadion subit plusieurs types de réactions chimiques, notamment :

Réduction : Il peut être réduit en ménadion dans des conditions spécifiques.

Substitution : Les groupes phosphate peuvent être substitués par d'autres groupes fonctionnels en présence de réactifs appropriés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour substituer les groupes phosphate en conditions basiques.

Principaux produits formés

Oxydation : Ménadione

Réduction : Ménadion

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Le diphosphate de ménadion a plusieurs applications dans la recherche scientifique :

Industrie : Utilisé dans la production de produits pharmaceutiques et comme composant dans certains essais diagnostiques.

Mécanisme d'action

Le diphosphate de ménadion agit comme cofacteur dans la γ-carboxylation post-traductionnelle des résidus d'acide glutamique dans diverses protéines. Cette modification est cruciale pour l'activation des facteurs de coagulation dépendants de la vitamine K, notamment la prothrombine, le facteur VII, le facteur IX et le facteur X. La présence de ces facteurs est essentielle au bon fonctionnement de la cascade de coagulation, qui prévient les saignements excessifs .

Applications De Recherche Scientifique

Medical Applications

1.1 Treatment of Coagulopathies

Menadiol diphosphate is primarily used in the treatment and prevention of bleeding disorders associated with obstructive jaundice and other liver diseases. It is often administered as an alternative to intravenous phytomenadione for correcting coagulopathies due to its effectiveness in managing deranged clotting times. Clinical studies have shown that oral menadiol can effectively replace intravenous treatments, simplifying outpatient management for patients requiring cholangiopancreatography .

1.2 Chemotherapeutic Potential

Research has indicated that this compound may serve as a chemotherapeutic agent. A study involving 214 patients with advanced malignant tumors revealed that menadiol sodium diphosphate administered either intravenously or intra-arterially yielded some positive responses in tumor reduction. Specifically, a response was observed in approximately 15% of patients receiving intravenous injections and 25% after intra-arterial injections . The findings suggest the need for further randomized clinical trials, particularly focusing on inoperable cases of colon and pancreatic cancers.

Nutritional Applications

2.1 Dietary Supplementation

This compound is also being investigated for its role as a dietary supplement, particularly in enhancing vitamin K levels in individuals with deficiencies or those undergoing specific medical treatments, such as kidney transplants. A study administered this compound (5 mg) three times per week to kidney transplant recipients to evaluate its safety and efficacy in improving vitamin K-dependent carboxylation processes . The results indicated minimal adverse effects, although allergic reactions were noted in rare cases.

Case Studies

Mécanisme D'action

Menadiol diphosphate acts as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues in various proteins. This modification is crucial for the activation of vitamin K-dependent clotting factors, including prothrombin, factor VII, factor IX, and factor X. The presence of these factors is essential for the proper functioning of the coagulation cascade, which prevents excessive bleeding .

Comparaison Avec Des Composés Similaires

Composés similaires

Ménadione (vitamine K3) : Une forme synthétique de la vitamine K qui peut être convertie en vitamine K2 active dans l'organisme.

Phylloquinone (vitamine K1) : Une forme naturelle de la vitamine K que l'on trouve dans les légumes-feuilles verts.

Ménaquinone (vitamine K2) : Produite par les bactéries dans l'intestin et impliquée dans la santé osseuse et cardiovasculaire.

Unicité

Le diphosphate de ménadion est unique en raison de sa solubilité dans l'eau, ce qui le rend adapté aux patients souffrant de problèmes de malabsorption des graisses. Contrairement à d'autres formes de vitamine K, il peut être administré en solution aqueuse, offrant une alternative aux personnes qui ne peuvent pas absorber efficacement les vitamines liposolubles .

Activité Biologique

Menadiol diphosphate, a synthetic water-soluble form of vitamin K, plays a crucial role in various biological processes, particularly in coagulation and vascular health. This article explores its biological activity, mechanisms of action, clinical studies, and relevant case findings.

This compound is a derivative of menadione (vitamin K3) and is involved in the post-translational gamma-carboxylation of glutamic acid residues in vitamin K-dependent proteins. This process is essential for the activation of several clotting factors, including:

- Factor II (Prothrombin)

- Factor VII (Proconvertin)

- Factor IX (Christmas factor)

- Factor X (Stuart factor)

- Proteins C and S

The gamma-carboxylation reaction is catalyzed by vitamin K-dependent gamma-carboxylases, with this compound serving as a cofactor in the process .

1. Coagulation and Hemostasis

This compound is primarily utilized to treat hemorrhage associated with vitamin K deficiency. Its water-soluble nature facilitates absorption in patients with malabsorption syndromes, making it more effective than fat-soluble forms of vitamin K .

2. Vascular Health

Recent studies have investigated the effects of this compound on vascular health, particularly in kidney transplant recipients. A notable trial administered 5 mg of this compound three times weekly for one year. Although the primary outcomes—ascending aortic distensibility and coronary artery calcium score—did not show significant improvement, sub-analysis indicated potential benefits in vitamin K-deficient populations .

Case Studies

- Kidney Transplant Recipients (KTRs) : A randomized controlled trial involving KTRs found no overall improvement in vascular parameters with this compound supplementation. However, a subgroup analysis suggested that patients with severe vitamin K deficiency might benefit from treatment .

- Cancer Treatment : A Phase I trial evaluated this compound's efficacy in advanced cancer patients, where it was administered via intravenous infusion. The study noted some non-hematologic toxicities but did not observe significant therapeutic responses .

Data Table: Key Findings from Clinical Trials

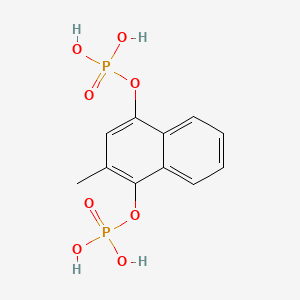

Propriétés

Numéro CAS |

84-98-0 |

|---|---|

Formule moléculaire |

C11H12O8P2 |

Poids moléculaire |

334.16 g/mol |

Nom IUPAC |

(2-methyl-4-phosphonooxynaphthalen-1-yl) dihydrogen phosphate |

InChI |

InChI=1S/C11H12O8P2/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17) |

Clé InChI |

JTNHOVZOOVVGHI-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O |

SMILES canonique |

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O |

Key on ui other cas no. |

84-98-0 |

Numéros CAS associés |

131-13-5 (tetra-hydrochloride salt) |

Synonymes |

2-methyl-1,4-naphthohydroquinone 2-methyl-1,4-naphthoquinol dihydrovitamin K3 menadiol menadiol diphosphate menadiol diphosphate ion menadiol diphosphate, monosodium salt menadiol diphosphate, tetrasodium salt menadiol, (-1)-ion menadiol, monopotassium salt naphtadon reduced menadione Synkavit Synkavite |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.